molecular formula C12H19NO3 B596982 Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate CAS No. 1258431-03-6

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate

Cat. No.: B596982
CAS No.: 1258431-03-6
M. Wt: 225.288
InChI Key: VYRNHOMTMFKYMC-UHFFFAOYSA-N
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Description

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a chemical compound with a unique structure that has garnered interest in various fields of research.

Preparation Methods

The synthesis of Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of substituted products

Scientific Research Applications

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate can be compared with other similar compounds, such as:

    Quinolin-2,4-dione: This compound shares a similar quinoline moiety but differs in its functional groups and overall structure.

    Indole derivatives: These compounds have a different core structure but exhibit similar biological activities and applications .

Properties

IUPAC Name

ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNHOMTMFKYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCCCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735830
Record name Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258431-03-6
Record name Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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